molecular formula C18H16FNO4S B377840 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide CAS No. 321977-88-2

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide

Cat. No.: B377840
CAS No.: 321977-88-2
M. Wt: 361.4g/mol
InChI Key: APDJLJXIOUDUFJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide is a recognized research compound that functions as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel [1] . TRPM8 is the primary molecular sensor for innocuous cool and cold temperatures in the peripheral nervous system and is activated by cooling agents such as menthol and icilin. This compound is therefore a critical pharmacological tool for investigating the role of TRPM8 in a wide range of physiological and pathophysiological processes. Its primary research value lies in its ability to selectively inhibit TRPM8-mediated currents, allowing scientists to dissect the channel's contribution to thermosensation, cold-induced pain, and migraine. Researchers utilize this antagonist in preclinical studies to explore novel therapeutic strategies for conditions involving dysfunctional cold sensing, such as cold allodynia associated with neuropathic pain or chemotherapy-induced peripheral neuropathy [2] . By blocking the TRPM8 channel, this agent helps elucidate downstream signaling pathways and validates TRPM8 as a drug target for pain relief and other sensory disorders.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-24-17-8-6-15(7-9-17)20(16-10-11-25(22,23)12-16)18(21)13-2-4-14(19)5-3-13/h2-11,16H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDJLJXIOUDUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Construction and Sulfonation

The thienyl sulfone moiety is synthesized via cyclization and oxidation:

  • Cyclization : Reacting 1,4-dibromo-2-butene with sodium sulfide (Na₂S) in ethanol forms 2,3-dihydrothiophene.

  • Sulfonation : Treating 2,3-dihydrothiophene with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0°C yields the sulfone derivative, 1,1-dioxido-2,3-dihydrothiophene.

Introduction of the Amine Group

Amination of the sulfone is achieved via a Buchwald-Hartwig coupling using palladium catalysis:

  • Reaction Conditions :

    • Substrate: 3-Bromo-1,1-dioxido-2,3-dihydrothiophene.

    • Amine Source: Ammonia or benzophenone imine.

    • Catalyst: Pd₂(dba)₃ with Xantphos ligand.

    • Base: Cs₂CO₃ in toluene at 110°C.

  • Yield : 70–85% after hydrolysis of the imine intermediate.

Pd-Catalyzed N-Arylation to Form the Secondary Amine

The secondary amine N-(4-methoxyphenyl)-1,1-dioxido-2,3-dihydrothiophen-3-amine is synthesized via a Pd-catalyzed cross-coupling reaction:

Reaction Setup

  • Aryl Halide : 4-Bromoanisole (4-methoxyphenyl bromide).

  • Amine : 1,1-Dioxido-2,3-dihydrothiophen-3-amine.

  • Catalyst System : Pd(OAc)₂ with BINAP ligand.

  • Base : K₃PO₄ in toluene at 100°C.

Optimization and Challenges

  • Ligand Selection : Bidentate phosphine ligands (e.g., BINAP) improve coupling efficiency by stabilizing the Pd center.

  • Competing Pathways : Hydrodehalogenation is suppressed by using bulky ligands and elevated temperatures.

  • Yield : 65–80% after column chromatography.

Acylation with 4-Fluorobenzoyl Chloride

The final step involves acylation of the secondary amine to form the tertiary amide:

Reaction Protocol

  • Activation : 4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in DCM.

  • Coupling : The secondary amine is reacted with 4-fluorobenzoyl chloride in the presence of triethylamine (Et₃N) as a base.

    • Solvent : Tetrahydrofuran (THF) or DCM.

    • Temperature : 0°C to room temperature.

    • Yield : 75–90% after purification.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 2H, Ar–H), 7.45–7.35 (m, 2H, Ar–H), 6.95–6.85 (m, 4H, Ar–H), 4.25 (t, J = 6.8 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.30 (t, J = 6.8 Hz, 2H, CH₂).

  • HRMS : m/z calculated for C₁₉H₁₇FNO₄S [M+H]⁺: 390.0911; found: 390.0915.

Alternative Synthetic Routes

One-Pot Tandem Coupling-Acylation

A streamlined approach combines Pd-catalyzed N-arylation and acylation in a single reactor:

  • N-Arylation : As described in Section 3.

  • In Situ Acylation : Direct addition of 4-fluorobenzoyl chloride to the reaction mixture after coupling.

  • Advantages : Reduces purification steps.

  • Yield : 60–70%.

Sulfur-Directed C–H Activation

Recent advances in C–H activation enable direct functionalization of the thienyl sulfone:

  • Catalyst : Pd(OAc)₂ with 8-aminoquinoline directing group.

  • Substrate : Pre-formed N-(4-methoxyphenyl)benzamide.

  • Yield : 50–65%.

Comparative Analysis of Methods

Method Key Steps Yield Complexity
Sequential CouplingPd N-arylation → Acylation75–90%Moderate
One-Pot TandemCombined N-arylation/acylation60–70%Low
C–H ActivationDirect functionalization50–65%High

Challenges and Mitigation Strategies

  • Sensitivity of Sulfone Group :

    • Issue : Over-oxidation during sulfonation.

    • Solution : Controlled addition of m-CPBA at low temperatures.

  • Competing Hydrodehalogenation :

    • Issue : Reduction of aryl halides during coupling.

    • Solution : Use of DBU as a non-nucleophilic base.

  • Acylation Side Reactions :

    • Issue : Formation of over-acylated byproducts.

    • Solution : Stoichiometric control of acyl chloride .

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Biological Activities

This compound has been studied for its potential biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide exhibits selective cytotoxicity against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation.
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase. These properties make it a candidate for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Case Study 1: Anticancer Evaluation

In a study published in 2022, derivatives of this compound were synthesized and tested for their anticancer properties against human cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxic effects, with IC50 values in the low micromolar range. The study concluded that modifications to the thienyl moiety could enhance anticancer activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of this compound against α-glucosidase and acetylcholinesterase. The study found that specific derivatives exhibited promising inhibitory activity, suggesting their potential use in managing diabetes and neurodegenerative diseases .

Data Table of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
Anticancer ActivityMCF-7 (Breast Cancer)5.0
Anticancer ActivityHeLa (Cervical Cancer)8.0
Enzyme InhibitionAcetylcholinesterase10.0
Enzyme Inhibitionα-Glucosidase15.0

Mechanism of Action

The mechanism of action of “N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Alteration of Cellular Processes: Impact on cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

  • Fluorine vs. Methoxy Groups: The target compound’s 4-fluoro substituent (electron-withdrawing) contrasts with analogs like N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(3-methoxyphenyl)benzamide (ChemBridge-9034857), which has a 4-methoxy group (electron-donating). Fluorine often improves metabolic stability and binding affinity in drug candidates, while methoxy groups enhance hydrophobicity .

N-Linked Aryl Group Modifications

  • 4-Methoxyphenyl vs. 4-Fluorophenyl: The target compound’s 4-methoxyphenyl group (electron-donating) differs from N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-fluorophenyl)benzamide (CAS 863022-56-4), which has a 4-fluorophenyl group. Alkyl vs. Aryl Substituents: In N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide (CAS 620559-20-8), the N-linked group is a 4-isopropylbenzyl moiety, introducing bulkier alkyl chains that may affect membrane permeability .

Dihydrothienyl Sulfone vs. Other Heterocycles

  • The 1,1-dioxido-2,3-dihydrothienyl ring in the target compound distinguishes it from analogs with triazole or oxadiazole cores. For example, 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) contains a 1,3,4-oxadiazole ring, which may influence hydrogen-bonding patterns and metabolic stability .

Biological Activity

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C18H16FNO4S
  • Molecular Weight : 361.39 g/mol
  • CAS Number : 321977-88-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thienyl moiety and subsequent functionalization with fluorine and methoxy groups. The detailed synthetic pathways can vary based on the desired purity and yield.

Antimicrobial Activity

Research indicates that derivatives of benzamides, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. A study highlighted that benzamide derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis in rapidly dividing cells. By inhibiting DHFR, these compounds may reduce tumor cell proliferation .

Case Studies

  • In Vitro Studies :
    • A study assessed the antibacterial efficacy of various benzamide derivatives, including those structurally related to this compound. Results indicated notable activity against E. coli with MIC values ranging from 12.5 to 50 μg/ml .
  • Antifungal Activity :
    • Another investigation into similar compounds demonstrated antifungal properties against Candida albicans, which is significant given the increasing resistance to conventional antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. The presence of electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) on the phenyl rings significantly influences their pharmacological profiles. The following table summarizes key findings from various studies regarding structural modifications:

Compound StructureBiological ActivityMIC (µg/ml)Reference
Benzamide with 4-methoxy groupAntibacterial50
Benzamide with fluorine substitutionAntitumorN/A
Thienyl derivativeAntifungal250

Q & A

Q. What experimental methods are recommended for determining the molecular structure of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide?

Single-crystal X-ray diffraction is the gold standard for resolving the three-dimensional structure of this compound. The SHELX system (SHELXL for refinement and SHELXS/D for structure solution) is widely used for crystallographic analysis due to its robustness in handling small-molecule data and high-resolution refinement . For example, analogous fluorinated benzamide derivatives have been structurally characterized using SHELX, revealing key bond angles and dihedral angles critical for understanding steric and electronic interactions . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy should be used to validate functional groups and confirm substituent positions .

Q. How can researchers optimize synthetic routes for this compound?

A multi-step approach is typical for such benzamide derivatives. Key steps include:

  • Amide bond formation : React 4-fluoro-N-(4-methoxyphenyl)benzoyl chloride with 1,1-dioxido-2,3-dihydro-3-thienylamine in anhydrous acetonitrile under inert conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or CH₃CN) enhance reactivity, while bases like K₂CO₃ or NEt₃ neutralize HCl byproducts .
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., sulfone decomposition).
    Yield optimization requires iterative adjustments of stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and reaction time (12–24 hours) .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm), methoxy groups (δ ~3.8 ppm), and sulfone protons (δ 3.2–3.6 ppm). Splitting patterns in the thienyl ring confirm dihydro substitution .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O), ~1150 cm⁻¹ (sulfone S=O), and ~1250 cm⁻¹ (C-F) validate functional groups .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ ~400–420 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

  • Core modifications : Replace the 4-fluoro group with Cl or CF₃ to assess electronic effects on receptor binding.
  • Substituent variation : Introduce electron-donating (e.g., -OCH₃) or -withdrawing (-NO₂) groups on the benzamide or thienyl rings to modulate solubility and potency.
  • Bioisosteric replacement : Substitute the sulfone group with sulfonamide or carbonyl to evaluate metabolic stability.
    Reference analogs like N-(4-methoxyphenyl)benzamide derivatives show that methoxy positioning significantly impacts anticancer activity . Use in vitro assays (e.g., kinase inhibition) to correlate structural changes with efficacy.

Q. How can conflicting yield data in synthetic protocols be resolved?

Discrepancies in reaction yields (e.g., 47–66% for similar benzamides ) often arise from:

  • Purity of starting materials : Ensure acyl chlorides are freshly distilled to avoid hydrolysis.
  • Workup procedures : Use reverse-phase chromatography (C18 columns with CH₃CN/H₂O gradients) instead of silica gel to improve recovery of polar intermediates .
  • Catalyst optimization : Screen MnCl₂ or TMSI as catalysts for reductive transamidation, which can enhance efficiency in nitroaromatic couplings .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the sulfone group’s electron-deficient nature may favor nucleophilic attack .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or EGFR kinases). PubChem-derived descriptors (e.g., TPSA, logP) guide solubility and permeability predictions .
  • MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments to optimize pharmacokinetics .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionReference
SolventAnhydrous CH₃CN
Temperature0–5°C (coupling step)
Reaction Time18 hours
Stoichiometry (A:B)1.2:1 (acyl chloride:amine)
PurificationReverse-phase chromatography

Q. Table 2. Spectroscopic Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Amide C=O167–170 (¹³C)1640–1680
Sulfone (S=O)-1120–1160
Methoxy (-OCH₃)~3.8 (¹H), 55–60 (¹³C)2820–2860

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